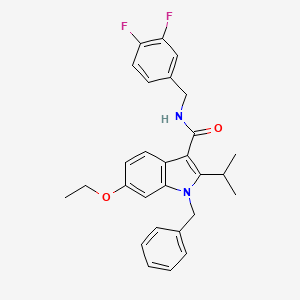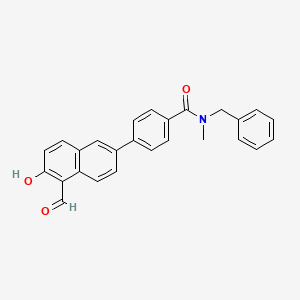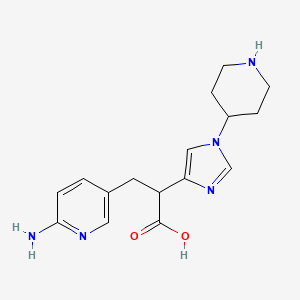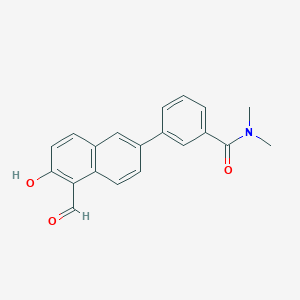
8-(4-morpholin-4-ylanilino)-6-phenyl-2H-2,7-naphthyridin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the patent number US8546370 is a class of kinase inhibitors. These compounds are designed to inhibit the activity of specific kinases, which are enzymes that play a crucial role in various cellular processes, including cell division, metabolism, and signal transduction. The inhibition of these kinases can be beneficial in treating diseases such as cancer, where abnormal kinase activity is often observed .
Preparation Methods
The preparation of these kinase inhibitors involves multiple synthetic routes and reaction conditions. One common method includes the synthesis of 2,7-naphthyridin derivatives. The process typically involves the formation of a core structure through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
These kinase inhibitors undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups, enhancing their biological activity or stability .
Scientific Research Applications
The kinase inhibitors described in US8546370 have a wide range of scientific research applications:
Chemistry: These compounds are used to study the mechanisms of kinase inhibition and to develop new synthetic methods for producing kinase inhibitors.
Biology: They are employed in research to understand the role of kinases in cellular processes and to identify potential therapeutic targets for various diseases.
Medicine: These inhibitors are investigated for their potential use in treating diseases such as cancer, where abnormal kinase activity is a key factor.
Mechanism of Action
The mechanism of action of these kinase inhibitors involves binding to the active site of the kinase enzyme, thereby preventing its activity. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The inhibition of kinase activity disrupts the signaling pathways that are essential for cell growth and division, leading to the suppression of abnormal cell proliferation .
Comparison with Similar Compounds
Similar compounds to those described in US8546370 include other kinase inhibitors such as:
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: An inhibitor used to treat non-small cell lung cancer.
Erlotinib: Another inhibitor used for the treatment of non-small cell lung cancer.
The uniqueness of the compounds in US8546370 lies in their specific structure, which allows for selective inhibition of certain kinases, potentially reducing side effects and increasing therapeutic efficacy .
Properties
Molecular Formula |
C24H22N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
8-(4-morpholin-4-ylanilino)-6-phenyl-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C24H22N4O2/c29-24-22-18(10-11-25-24)16-21(17-4-2-1-3-5-17)27-23(22)26-19-6-8-20(9-7-19)28-12-14-30-15-13-28/h1-11,16H,12-15H2,(H,25,29)(H,26,27) |
InChI Key |
UNLNOESEDGPPCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=C4C(=CC(=N3)C5=CC=CC=C5)C=CNC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-[4-[(1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl]pyridin-3-yl]-6-cyclohexylpyridine-2-carboxamide](/img/structure/B10836694.png)

![methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B10836712.png)


![3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B10836744.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10836749.png)
![(2S)-N-hydroxy-3-[(4-phenylmethoxyphenyl)sulfonylamino]-2-pyrrolidin-1-ylpropanamide](/img/structure/B10836761.png)
![N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836765.png)
![[3-(2-Tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B10836772.png)
![7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole](/img/structure/B10836773.png)

![4-[6-(1,3-Difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde](/img/structure/B10836784.png)
![(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)
